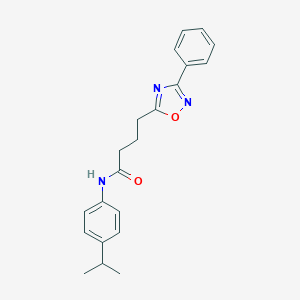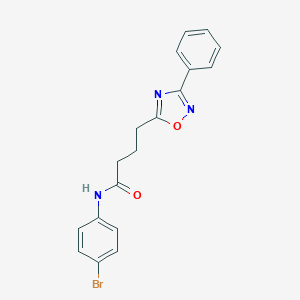![molecular formula C12H10N2OS B277263 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole](/img/structure/B277263.png)
2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole, commonly known as PTIO, is a chemical compound used in scientific research for its unique properties. This compound is a nitric oxide (NO) scavenger and has been extensively used to study the role of NO in various physiological and pathological processes.
Wissenschaftliche Forschungsanwendungen
PTIO is widely used in scientific research to study the role of 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole in various physiological and pathological processes. It is used as a 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole scavenger to inhibit 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole signaling and to investigate the effects of 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole in different biological systems. PTIO is also used to study the interaction between 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole and other signaling molecules, such as reactive oxygen species (ROS) and superoxide.
Wirkmechanismus
PTIO scavenges 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole by forming a stable adduct with 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole, which prevents 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole from interacting with its target molecules. PTIO has a high affinity for 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole and reacts with it rapidly, making it an effective 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole scavenger. The mechanism of action of PTIO has been extensively studied and is well understood.
Biochemical and Physiological Effects:
PTIO has been shown to have a variety of biochemical and physiological effects. It has been reported to inhibit 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole-mediated vasodilation, reduce the production of ROS, and protect against oxidative stress. PTIO has also been used to study the role of 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole in cancer, cardiovascular diseases, and neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
PTIO is a highly specific 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole scavenger and is widely used in scientific research. It has a long half-life and reacts rapidly with 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole, making it an effective tool for studying 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole signaling. However, PTIO has some limitations in lab experiments. It can interfere with other signaling pathways and may have off-target effects. It is also important to note that PTIO is not suitable for in vivo studies due to its toxicity.
Zukünftige Richtungen
There are several future directions for the use of PTIO in scientific research. One direction is to investigate the role of 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole in aging and age-related diseases. Another direction is to study the effects of PTIO on other signaling pathways and to develop more specific 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole scavengers. PTIO can also be used to study the effects of 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole in different cellular compartments and to investigate the interaction between 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole and other signaling molecules.
Conclusion:
2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole (PTIO) is a chemical compound used in scientific research to study the role of 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole in various physiological and pathological processes. PTIO is a highly specific 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole scavenger and has a well-understood mechanism of action. It has been extensively used to investigate the effects of 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole in different biological systems and has several future directions for research. However, it is important to note that PTIO has some limitations in lab experiments and is not suitable for in vivo studies.
Synthesemethoden
PTIO can be synthesized by reacting p-tolyl hydrazine with propargyl bromide and then reacting the resulting compound with 2-chloroethanethiol. The final product is purified by recrystallization and characterized by spectroscopic methods.
Eigenschaften
Molekularformel |
C12H10N2OS |
|---|---|
Molekulargewicht |
230.29 g/mol |
IUPAC-Name |
2-(4-methylphenyl)-5-prop-2-ynylsulfanyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C12H10N2OS/c1-3-8-16-12-14-13-11(15-12)10-6-4-9(2)5-7-10/h1,4-7H,8H2,2H3 |
InChI-Schlüssel |
UTNBDQZOZKSNCM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)SCC#C |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)SCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]butanamide](/img/structure/B277183.png)
![N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide](/img/structure/B277184.png)


![Methyl 4-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanoyl]amino}benzoate](/img/structure/B277189.png)



![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B277196.png)
![N-(5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B277197.png)
![N-[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B277199.png)

![N-{4-[butyl(methyl)sulfamoyl]phenyl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B277208.png)
![N-(4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B277209.png)